molecular formula C20H17N5OS B282708 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No. B282708
M. Wt: 375.4 g/mol
InChI Key: KBXRLUNDFWADAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to inhibit the activity of various bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has also been shown to inhibit the growth of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide in lab experiments is its potent antimicrobial and anticancer activity. Additionally, this compound is relatively easy to synthesize and purify, making it an attractive candidate for various research applications. However, one of the major limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are various future directions for the research and development of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide. One of the major directions is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the exact mechanism of action of this compound. Furthermore, more studies are needed to determine the exact biochemical and physiological effects of this compound. Finally, more studies are needed to determine the potential applications of this compound in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Conclusion:
In conclusion, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a promising chemical compound that has shown potent antimicrobial and anticancer activity. The synthesis method for this compound is relatively easy, and it has shown promising results in various scientific research applications. However, further studies are needed to determine the exact mechanism of action and the biochemical and physiological effects of this compound. Additionally, more studies are needed to determine the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-thiol with 1-naphthylacetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has also shown promising results in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17N5OS/c21-19-23-24-20(25(19)15-9-2-1-3-10-15)27-13-18(26)22-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H2,21,23)(H,22,26)

InChI Key

KBXRLUNDFWADAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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